p-Tercyclohexyl

Description

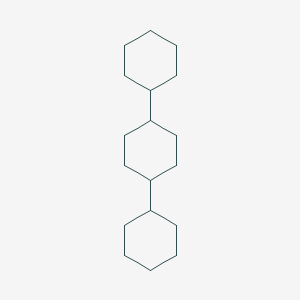

Structure

2D Structure

3D Structure

Properties

CAS No. |

1795-19-3 |

|---|---|

Molecular Formula |

C18H32 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1,4-dicyclohexylcyclohexane |

InChI |

InChI=1S/C18H32/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-18H,1-14H2 |

InChI Key |

OHLFVTCARHBZDH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |

Other CAS No. |

1795-19-3 |

Origin of Product |

United States |

Synthetic Methodologies for P Tercyclohexyl and Its Derivatives

Catalytic Hydrogenation Routes

The most direct and common method for synthesizing p-tercyclohexyl is through the catalytic hydrogenation of p-terphenyl (B122091). This transformation involves the saturation of all three aromatic rings, requiring robust catalyst systems and specific reaction conditions to drive the reaction to completion.

Hydrogenation of Aromatic Precursors (e.g., p-Terphenyl)

The hydrogenation of p-terphenyl involves the addition of 9 molar equivalents of hydrogen gas to the aromatic substrate. Research has shown that the rate of hydrogenation for terphenyl isomers is dependent on their structure, with the para-isomer exhibiting the highest reactivity. A study on the hydrogenation of terphenyl isomers over a platinum-on-carbon catalyst found that the reaction rate decreases in the order: p-terphenyl > m-terphenyl (B1677559) > o-terphenyl. researchgate.net This suggests that the linear structure of p-terphenyl allows for more favorable interaction with the catalyst surface compared to the more sterically hindered ortho and meta isomers.

The process is often stepwise, with the saturation of one aromatic ring occurring at a time. For instance, the hydrogenation of p-terphenyl would proceed through intermediates such as cyclohexylbiphenyl and dicyclohexylbenzene before reaching the fully saturated this compound. researchgate.net

Both heterogeneous and homogeneous catalysts have been employed for the hydrogenation of aromatic compounds, each presenting distinct advantages. mdpi.com

Heterogeneous Catalysts: These are the most common for polyphenyl hydrogenation due to their stability, ease of separation, and high activity for reducing otherwise stable aromatic rings. researchgate.netmdpi.com A typical system involves using a noble metal, such as platinum or palladium, supported on a high-surface-area material like activated carbon (Pd/C or Pt/C). researchgate.netmdpi.com For the hydrogenation of terphenyl isomers, a 3 wt.% Pt/C catalyst has been used effectively at elevated temperatures and pressures (e.g., 180 °C and 70 atm). researchgate.net

Homogeneous Catalysts: While less common for complete arene saturation, research into homogeneous systems offers pathways with potentially higher selectivity and activity under milder conditions. A notable example involves a terphenyl-based chelating ligand, bis(N-heterocyclic silylenyl)-terphenyl, which stabilizes a nickel(0) center. rsc.orgrsc.orgnih.gov This complex has demonstrated remarkable efficiency in the homogeneous hydrogenation of olefins at room temperature and 1 bar of H₂ pressure. rsc.orgnih.gov Although this specific system was optimized for olefins, its design, which incorporates a terphenyl backbone, highlights the potential for creating soluble, highly active catalysts for arene hydrogenation. rsc.orgrsc.orgnih.gov

| Catalyst Type | Catalyst Example | Support/Ligand | Precursor | Typical Conditions | Application |

|---|---|---|---|---|---|

| Heterogeneous | Platinum | Activated Carbon (C) | p-Terphenyl | 180 °C, 70 atm H₂ researchgate.net | Complete hydrogenation of terphenyls. researchgate.net |

| Homogeneous | Nickel(0) | Bis(silylenyl)terphenyl | Olefins | Room Temp, 1 bar H₂ rsc.orgnih.gov | Chemoselective hydrogenation of olefins. rsc.orgnih.gov |

The complete hydrogenation of p-terphenyl results in the formation of this compound, a molecule with multiple stereocenters. Consequently, a number of stereoisomers are possible. Controlling the stereochemical outcome of this reaction is a significant challenge.

In typical heterogeneous catalytic hydrogenation using catalysts like Pt/C or Pd/C, the reaction generally proceeds with a lack of stereocontrol. Hydrogen atoms can add to either face of the planar aromatic rings as they adsorb onto the catalyst surface. This non-selective addition leads to a mixture of diastereomers of the final this compound product. An analogous situation is observed in the hydrogenation of hexaphenylbenzene (B1630442), which yields multiple stereoisomers of hexacyclohexylcyclohexane. researchgate.net Currently, methods for achieving a highly stereoselective hydrogenation of p-terphenyl to a single stereoisomer of this compound are not well-established.

Mechanistic Elucidation of Hydrogenation Pathways

The mechanism of hydrogenation depends significantly on whether a heterogeneous or homogeneous catalyst is used.

Heterogeneous Pathway: For the hydrogenation of aromatic rings on a platinum catalyst, the mechanism is complex. It is understood that due to thermodynamic constraints, the formation of cyclohexadiene as a stable intermediate is forbidden. researchgate.net The reaction likely proceeds through a series of rapid, successive hydrogen additions once the initial activation of the arene ring on the catalyst surface occurs. researchgate.net Kinetic studies on the hydrogenation of biphenyl, a related compound, suggest that the intermediate cyclohexylbenzene (B7769038) is hydrogenated to bicyclohexyl (B1666981) more rapidly than tetralin is hydrogenated to decalin, indicating differences in how the partially hydrogenated intermediates interact with the catalyst surface. researchgate.net

Homogeneous Pathway: Detailed mechanistic studies on the terphenyl-ligated nickel catalyst developed by Driess and colleagues provide insight into a potential homogeneous route. rsc.orgnih.gov Through kinetic analysis, kinetic isotope effect (KIE) measurements, and Hammett plots for olefin hydrogenation, they established a mechanism involving strong cooperativity between the silicon atoms of the ligand and the nickel center. rsc.orgrsc.orgnih.gov This cooperativity facilitates the activation of H₂ and the subsequent transfer of hydrogen atoms to the substrate. rsc.orgrsc.orgnih.gov An inverse secondary kinetic isotope effect (kH/kD = 0.83) indicated a late transition state where the H-H bond activation is not the rate-limiting step. rsc.orgnih.gov Instead, the rate-limiting step involves the change in hybridization of the substrate's carbon atoms from sp² to sp³. rsc.orgnih.gov

Derivatization Strategies and Functionalization

The creation of functionalized this compound analogs is of interest for developing new materials and molecules with specific properties. The most viable strategy for synthesizing these compounds is not by direct functionalization of the inert this compound skeleton, but rather by the hydrogenation of an already functionalized p-terphenyl precursor.

Synthesis of Substituted this compound Analogs

The synthesis of substituted p-tercyclohexyls relies on the chemoselective hydrogenation of a substituted p-terphenyl, where the hydrogenation of the aromatic rings occurs without affecting the desired functional group. This presents a challenge, as many functional groups are also susceptible to reduction under typical hydrogenation conditions.

The key to this strategy is the choice of catalyst and reaction conditions. The use of catalyst poisons can be an effective method to increase chemoselectivity. For example, in Pd/C-catalyzed hydrogenations, diphenyl sulfide (B99878) has been used as a catalyst poison to selectively reduce olefins and acetylenes without affecting other reducible groups like benzyl (B1604629) esters or N-Cbz protective groups. mdpi.com This principle can be extended to the hydrogenation of functionalized terphenyls. By carefully tuning the catalyst system, it is possible to reduce the aromatic rings while preserving functional groups such as esters, ethers, or amides on the terphenyl backbone.

For instance, one could synthesize a hydroxyl-substituted this compound by first preparing a hydroxy-p-terphenyl (or a protected version, such as a methoxy-p-terphenyl) and then subjecting it to catalytic hydrogenation under conditions that favor arene reduction over hydrogenolysis of the C-O bond. The development of highly chemoselective catalysts, such as the nickel-bis(silylenyl)terphenyl system which shows excellent functional group tolerance in olefin hydrogenation, opens future possibilities for the synthesis of complex, functionalized this compound derivatives under mild conditions. rsc.orgnih.gov

Methodologies for Peripheral and Core Functionalization

The functionalization of the this compound scaffold, which consists of three cyclohexane (B81311) rings linked in a para arrangement, can be targeted at either the two outer rings (peripheral functionalization) or the central ring (core functionalization). These modifications are crucial for tuning the molecule's physical and chemical properties for various applications.

The primary route to this compound is the catalytic hydrogenation of its aromatic precursor, p-terphenyl. psu.edugoogle.com The functionalization of the core structure is often achieved through incomplete hydrogenation of the central aromatic ring. The partial hydrogenation of terphenyls proceeds in a stepwise manner, saturating one aromatic ring at a time. psu.edu For instance, the hydrogenation of p-terphenyl initially yields intermediates such as 4-cyclohexylbiphenyl (4-CHBP) and 1,4-dicyclohexylbenzene. psu.edu These intermediates represent core-functionalized structures where one or two rings are saturated while the third remains aromatic. Further hydrogenation leads to the fully saturated this compound. psu.edu The process can be monitored to isolate these partially hydrogenated products, which are themselves valuable functionalized derivatives. psu.edu

Peripheral functionalization typically involves synthesizing the target molecule from already functionalized precursors. This approach allows for the introduction of a wide variety of chemical groups onto the outer cyclohexane rings. An example of this strategy is the synthesis of a biscyclohexyl derivative of a bridged p-terphenyl system, which starts with functionalized building blocks prior to the construction of the main scaffold. marquette.edu Similarly, functional groups can be introduced onto poly(cyclohexyl methacrylate), a polymer with pendant cyclohexyl rings, demonstrating a related strategy of functionalizing cyclohexyl moieties on a larger molecular structure. researchgate.netresearchgate.net

Table 1: Intermediates in the Stepwise Catalytic Hydrogenation of p-Terphenyl This table summarizes the major products formed during the controlled hydrogenation of p-terphenyl, illustrating a method for core functionalization.

| Reactant | Hydrogenation Stage | Major Intermediates/Products | Citation |

| p-Terphenyl | Partial Hydrogenation | 4-Cyclohexylbiphenyl (4-CHBP) | psu.edu |

| p-Terphenyl | Partial Hydrogenation | 1,4-Dicyclohexylbenzene | psu.edu |

| p-Terphenyl | Complete Hydrogenation | This compound | psu.edu |

Advanced Synthetic Protocols

Modern organic synthesis emphasizes efficiency, elegance, and sustainability. For a molecule like this compound, advanced protocols focus on reducing reaction steps and incorporating environmentally friendly practices.

Modular and Step-Economical Synthesis Approaches

A modular or convergent synthesis involves the preparation of complex molecules from smaller, pre-functionalized building blocks or modules. nih.gov This strategy contrasts with a linear synthesis where the molecule is built step-by-step on a single core. For a molecule like this compound, a modular approach could involve coupling two functionalized cyclohexyl units to a central, doubly-functionalized cyclohexane core. This allows for greater flexibility and efficiency in creating diverse derivatives. Synthetic strategies for related structures often involve building a carbon framework by coupling smaller units, such as a C₃ + C₃ coupling to form a C₆ system, which exemplifies a modular and versatile route. beilstein-journals.org

Step-economical synthesis aims to maximize efficiency by reducing the number of individual synthetic operations (e.g., reactions, isolations, and purifications). researchgate.netrsc.orgnih.gov A high step economy is achieved by designing reaction cascades where multiple chemical transformations occur in a single pot or by creating synthetic routes that are as short as possible. The direct hydrogenation of commercially available p-terphenyl to this compound is an inherently step-economical process compared to a lengthy de novo synthesis of the alicyclic ring system. psu.edugoogle.com The development of methods that accomplish complex structural changes in a few steps, such as certain cycloaddition reactions used in the synthesis of other complex molecules, highlights the power of this principle. nih.gov The ideal synthesis focuses on creating target molecules from simple, available precursors in as few steps as possible. nih.gov

Table 2: Conceptual Modular Synthesis Strategies for Alicyclic Systems This table outlines different conceptual approaches for constructing carbon frameworks, illustrating the principles of modular synthesis applicable to tercyclohexyl and its analogs.

| Strategy | Description | Conceptual Example | Citation |

| C₄ + C₁ + C₁ | A four-carbon precursor is extended by adding two separate one-carbon units. | Building a hexane (B92381) skeleton from a butane (B89635) derivative. | beilstein-journals.org |

| C₃ + C₃ | Two three-carbon units are coupled together. | Dimerization of propargyl precursors to form a hexatetraene system. | beilstein-journals.org |

| C₂ + C₂ + C₂ | Three two-carbon units are linearly trimerized. | Linear trimerization of alkynes to form a conjugated C₆ system. | beilstein-journals.org |

| C₆ + 0 | A pre-existing six-carbon framework is modified to achieve the desired unsaturation or substitution. | Dehydrogenation or functionalization of a hexane derivative. | beilstein-journals.org |

Green Chemistry Principles in Tercyclohexyl Synthesis

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ineratec.de The catalytic hydrogenation of p-terphenyl into this compound is a key process where green principles can be effectively applied.

A major focus of green chemistry in hydrogenation is the development of highly efficient and recyclable catalysts. ineratec.de Advanced catalysts, such as multifunctional heterogeneous iridium–Zr-based metal-organic frameworks (MOFs), have been shown to effectively hydrogenate aromatic compounds under mild conditions (e.g., 60–90 °C and 6 bar H₂). csic.es These catalysts are attractive for industrial applications as they are versatile and can be recycled multiple times with high conversion efficiency. csic.es Similarly, nickel-based catalysts have been developed that show extremely high performance in the homogeneous hydrogenation of olefins, indicating progress in creating more efficient catalytic systems. rsc.org

Another principle of green chemistry is the reduction of energy consumption. ineratec.de Traditional hydrogenation of aromatic rings often requires high temperatures and pressures. psu.eduacs.org The development of electrocatalytic methods offers a promising alternative. For example, an anion-exchange membrane (AEM) electrolyzer can hydrogenate nitrogen-containing aromatics at ambient temperature and pressure. acs.orgeurekalert.org This method uses water as the hydrogen source, avoiding the need for high-pressure hydrogen gas derived from fossil fuels and significantly lowering the energy input required for the reaction. acs.orgeurekalert.org This approach contributes to a more sustainable production of cyclic compounds. acs.org

Table 3: Application of Green Chemistry Principles to Tercyclohexyl Synthesis This table summarizes key green chemistry strategies and their potential application in the synthesis of this compound via hydrogenation of p-terphenyl.

| Green Chemistry Principle | Application in Hydrogenation | Benefit | Citation |

| High-Efficiency Catalysis | Use of advanced catalysts like Iridium-MOFs or high-performance Nickel complexes. | Reduces catalyst loading, increases reaction rates, and lowers energy requirements. | csic.esrsc.org |

| Catalyst Recyclability | Employing heterogeneous catalysts (e.g., MOFs) that can be easily separated and reused. | Minimizes waste and reduces overall process cost. | csic.es |

| Use of Renewable Resources | Electrocatalytic hydrogenation using water as the proton/electron source. | Reduces dependence on fossil fuels (for H₂ production) and creates a more sustainable process. | acs.orgeurekalert.org |

| Energy Efficiency | Performing reactions at ambient temperature and pressure using electrocatalysis. | Significantly lowers the energy consumption compared to high-pressure, high-temperature thermal hydrogenation. | ineratec.deacs.orgeurekalert.org |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography Studies

X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of crystalline solids. It relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice, producing a unique diffraction pattern that can be used to reconstruct a three-dimensional picture of the electron density and, consequently, the atomic positions and chemical bonds. This technique is fundamental for understanding structure-property relationships in crystalline materials.

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline material. It provides detailed information including unit cell dimensions, bond lengths, bond angles, and atomic connectivity. For a compound like p-Tercyclohexyl, which can exist in various stereoisomeric forms due to the presence of multiple cyclohexane (B81311) rings, SCXRD would be critical for:

Isomer Identification: Distinguishing between different structural and stereoisomers by revealing their unique atomic arrangements in the solid state. This is particularly important for multi-ring systems where the relative orientation of the rings can vary. SCXRD can effectively distinguish structural isomers.

Structural Determination: Providing an unambiguous determination of the molecular structure, including the precise positions of all carbon and hydrogen atoms within the cyclohexane rings and their linkages. The technique can confirm absolute configurations of molecules, which is vital for chiral compounds.

The process typically involves growing high-quality single crystals, exposing them to an X-ray beam, and recording the resulting diffraction pattern. Mathematical calculations, including Fourier transforms, are then used to convert the diffraction data into an electron density map from which atomic positions are determined.

Cyclohexane rings are known for their conformational flexibility, primarily existing in chair, boat, and twist-boat forms, with the chair conformation being the most stable. In the solid state, intermolecular interactions and crystal packing forces can influence the preferred conformation of flexible molecules. SCXRD allows for the direct visualization of these conformations.

For this compound, SCXRD studies would enable:

Conformational Assignment: Direct observation of the specific conformations (e.g., chair, twist-boat) adopted by each of the three cyclohexane rings in the crystal lattice. The chair conformation is the lowest energy conformation for cyclohexane, with bond angles near the optimal tetrahedral 109.5°. The twist-boat conformation is more stable than the boat form, reducing strain.

Dihedral Angle Analysis: Precise measurement of dihedral angles within the cyclohexane rings, providing quantitative data on the degree of puckering and deviations from ideal chair or boat geometries.

Crystal packing refers to the arrangement of individual molecules within a crystal. Intermolecular interactions are the forces that hold molecules together in a crystal lattice and are influenced by molecular geometry, electronic properties, and environmental conditions. SCXRD is crucial for investigating these interactions, which dictate how molecules arrange themselves in the solid state.

For this compound, SCXRD would provide insights into:

Packing Motifs: Elucidating the specific packing arrangements of this compound molecules in the crystal lattice. This includes how molecules orient relative to one another.

Intermolecular Forces: Identifying and characterizing various intermolecular interactions such as van der Waals forces, C-H...H interactions, and any other weak interactions that contribute to crystal stability. For instance, strong hydrogen bonds and halogen-bonding interactions have a significant influence on crystal packing.

Influence on Properties: Understanding how these packing arrangements and intermolecular interactions might influence the macroscopic physical properties of the material, such as density, melting point, and solubility.

Advanced Spectroscopic Investigations

Spectroscopic techniques provide complementary information to X-ray crystallography, particularly concerning molecular vibrations, electronic transitions, and dynamic processes in solution or solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds in solution. It provides detailed information about the connectivity of atoms and their spatial arrangement. For this compound, NMR spectroscopy would be invaluable for:

Stereochemical Assignment: Distinguishing between different stereoisomers (e.g., cis and trans relationships across ring fusions or substituted positions) and assigning their relative and absolute configurations. Proton (¹H) and Carbon-13 (¹³C) NMR are particularly useful.

Positional Assignment: Identifying the specific positions of hydrogen and carbon atoms within each cyclohexane ring and how they are linked. The chemical shifts and coupling patterns in NMR spectra are highly sensitive to the electronic environment and spatial proximity of nuclei, allowing for precise assignment.

Conformational Dynamics: Investigating the dynamic processes of cyclohexane ring interconversion (e.g., chair flip) in solution, which can be observed by temperature-dependent NMR studies. The rapid equilibration of chair conformations at room temperature is a well-known phenomenon for cyclohexane. The presence of minor isomers can be visible in proton and carbon NMR spectra, aiding assignment.

Vibrational spectroscopies, primarily Fourier-Transform Infrared (FTIR) and Raman spectrometry, are powerful tools for identifying functional groups and providing a molecular fingerprint of materials. These techniques measure the vibrational modes of molecules, which are characteristic of specific bonds and functional groups.

Functional Group Analysis: Both FTIR and Raman spectroscopy can confirm the presence of C-H bonds, particularly those associated with saturated cyclohexane rings. FTIR is sensitive to heteronuclear functional group vibrations and polar bonds, while Raman is sensitive to homonuclear molecular bonds (e.g., C-C, C=C, C≡C) and symmetric vibrations. For this compound, these techniques would provide characteristic absorption or scattering bands corresponding to the C-H stretching and bending vibrations of the cyclohexane rings.

Structural Fingerprinting: The unique vibrational spectrum generated by FTIR and Raman acts as a "fingerprint" for a specific molecule, allowing for its identification and differentiation from other compounds or isomers.

Complementary Information: FTIR and Raman spectroscopy often provide complementary information due to different selection rules. FTIR relies on changes in dipole moment during vibration, while Raman relies on changes in polarizability. Combining both techniques offers a more comprehensive understanding of the molecular structure and composition. For instance, Raman is particularly useful for analyzing aqueous solutions and requires little to no sample preparation, while FTIR may have constraints on sample thickness. Both methods can provide information on physical characteristics such as crystalline phase and orientation.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.orgmsu.edu This absorption occurs when electrons in a molecule are promoted from a lower energy orbital to a higher energy orbital. libretexts.org The resulting spectrum provides information about the electronic transitions within the molecule, which are characteristic of its electronic structure. libretexts.orgchemguide.co.ukstudypug.comlibretexts.orgpressbooks.pub

Photoluminescence (PL) spectroscopy, on the other hand, involves the emission of light by a substance after it has absorbed photons. horiba.commdpi.com This process, which includes fluorescence and phosphorescence, provides insights into the excited electronic states and relaxation pathways of a molecule. horiba.comlibretexts.org PL spectra are typically narrower and more sensitive than absorption spectra, as they reflect electronic transitions between a narrow band of thermalized electronic states. mdpi.com

However, for compounds that do exhibit electronic transitions, UV-Vis and PL spectroscopy are invaluable for:

Identifying Chromophores: Determining the presence and nature of functional groups responsible for light absorption. libretexts.orglcms.cz

Probing Electronic Structure: Elucidating the energy levels of molecular orbitals (e.g., HOMO-LUMO gap) and the types of electronic transitions (e.g., π → π, n → π). libretexts.orgbath.ac.uk

Conformational Analysis: Observing shifts in absorption or emission maxima due to changes in molecular conformation that affect conjugation or electronic interactions. lcms.cz

Monitoring Reaction Progression: Tracking the formation or consumption of species with distinct UV-Vis or PL signatures. libretexts.org

X-ray Absorption Near Edge Structure (XANES) Analysis

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure and local coordination environment of specific elements within a material. esrf.frlehigh.edu It measures the absorption of X-rays as a function of energy, particularly in the region just above an element's core-level binding energy (the absorption edge). esrf.frscispace.com The fine structure in this region is highly sensitive to the formal oxidation state, coordination number, and local symmetry around the absorbing atom. esrf.frlehigh.edu

XANES analysis is widely applied to study:

Oxidation States: Determining the valence state of metals or other elements (e.g., Fe³⁺/Fe²⁺ ratios). esrf.frlehigh.edu

Coordination Chemistry: Elucidating the geometry and types of ligands surrounding a central atom (e.g., tetrahedral vs. octahedral coordination). esrf.frlehigh.edu

Bonding Information: Providing insights into orbital hybridization and the nature of chemical bonds (e.g., σ* and π* transitions). scispace.comnih.gov

For this compound, which is exclusively composed of carbon and hydrogen, XANES analysis is not a commonly employed technique for structural characterization. The K-edges for carbon and hydrogen occur at very low X-ray energies (carbon K-edge ~284 eV, hydrogen K-edge even lower), which are technically challenging to access and interpret for complex organic molecules in the context of detailed structural elucidation. scispace.com XANES is typically more informative for elements with higher atomic numbers, especially transition metals or heavier main group elements (like phosphorus or sulfur), where core-level transitions provide distinct and interpretable spectral features related to their chemical environment. nih.govmdpi.com Therefore, specific XANES data for this compound is not typically found in the literature for its routine characterization, and no such data was identified in the provided search results.

Mass Spectrometry for Molecular Composition and Reaction Progression Monitoring

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a sample. libretexts.orgusp.br It is a highly sensitive method capable of identifying compounds, determining their molecular formula, and elucidating structural features through fragmentation patterns. libretexts.orgresearchgate.net

For this compound (1,1':4',1''-Tercyclohexane), mass spectrometry is a crucial technique for verifying its molecular composition. The NIST Mass Spectrometry Data Center contains information for this compound, indicating the availability of its mass spectral data. nist.gov

Molecular Composition Verification: Mass spectrometry directly provides the molecular weight of the compound, which for this compound is 248.45 g/mol , corresponding to the molecular formula C₁₈H₃₂. chemeo.comchemspider.com High-resolution mass spectrometry (HRMS) can precisely determine the exact mass, allowing for unambiguous confirmation of the elemental composition and differentiation from isomers with similar nominal masses. The molecular ion peak ([M]⁺•) at m/z 248 would be a primary indicator of the intact molecule.

Reaction Progression Monitoring: Mass spectrometry is an invaluable tool for monitoring chemical reactions. By analyzing samples taken at different stages of a reaction, chemists can:

Identify Reactants and Products: Detect the disappearance of starting materials and the appearance of products by tracking their characteristic m/z values.

Detect Intermediates: Identify transient species formed during the reaction, providing insights into the reaction mechanism.

Assess Purity: Determine the purity of a synthesized compound by identifying any unreacted starting materials or by-products.

Quantify Components: In conjunction with appropriate calibration, MS can be used for quantitative analysis of reaction components.

For this compound, if it were involved in a synthetic process, mass spectrometry would be used to confirm its formation and purity. Fragmentation patterns in the mass spectrum would arise from the cleavage of C-C bonds within the cyclohexane rings and between them, yielding characteristic fragment ions that help confirm its polycyclic structure. For instance, ions corresponding to single cyclohexane rings (C₆H₁₁⁺, m/z 83) or combinations thereof might be observed, depending on the ionization method and energy.

Table 1: Expected Mass Spectrometry Data for this compound (C₁₈H₃₂)

| Feature | Expected m/z Value | Description |

| Molecular Ion ([M]⁺•) | 248 | Intact this compound molecule |

| Fragment Ion (e.g., [M-C₆H₁₁]⁺) | 165 | Loss of one cyclohexyl group |

| Fragment Ion (e.g., [C₆H₁₁]⁺) | 83 | Cyclohexyl cation fragment |

| Fragment Ion (e.g., [C₃H₅]⁺) | 41 | Common hydrocarbon fragment from ring opening/rearrangement |

Note: The exact fragmentation pattern and relative intensities would depend on the ionization technique (e.g., Electron Ionization, EI) and instrument parameters.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure of atoms, molecules, and solids. wikipedia.orgnih.gov It is particularly effective for large chemical systems due to its balance of accuracy and computational efficiency. nih.gov

DFT calculations are routinely employed to explore the conformational space of molecules and determine the relative stabilities of different conformers. nih.govfrontiersin.orgmdpi.com For a compound like p-Tercyclohexyl, with its multiple cyclohexane (B81311) rings, various chair, boat, and twist-boat conformations, as well as the relative orientations of the three rings, would contribute to a complex conformational energy landscape. DFT allows for the optimization of these different geometries and the calculation of their corresponding energies, providing a detailed understanding of the most stable arrangements and the energy barriers for interconversion between them. nih.govfrontiersin.orgmdpi.comchemrxiv.org This analysis is crucial for understanding the molecule's flexibility and preferred spatial arrangements. For instance, studies on other molecules show that DFT methods can accurately predict conformational energies, with some approaches achieving mean absolute deviations close to or below 1 kcal/mol compared to high-level reference values. mdpi.com

DFT is a powerful tool for investigating the electronic structure and bonding characteristics within a molecule. nih.govmdpi.comnorthwestern.edursc.orgcecam.org For this compound, DFT calculations could provide insights into the nature of the carbon-carbon bonds within and between the cyclohexane rings, the distribution of electron density, and the presence of any localized or delocalized electronic features. Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be performed using DFT-derived electron densities to characterize bond orders, atomic charges, and non-covalent interactions. frontiersin.orgmdpi.com This helps in understanding the chemical reactivity and stability of the compound.

DFT calculations are frequently used to predict and interpret various spectroscopic signatures, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govchemrxiv.orgplos.orgarxiv.org By calculating vibrational frequencies and intensities, DFT can aid in assigning experimental IR and Raman bands to specific molecular motions. chemrxiv.orgplos.org Similarly, the prediction of NMR chemical shifts can assist in the structural elucidation of complex molecules. plos.org For this compound, such predictions would be invaluable for experimental chemists in characterizing the synthesized compound and understanding its molecular vibrations and electronic environments. Orbital optimized DFT (OO-DFT) methods, for example, have shown accuracy in predicting core-level spectra, which can provide information about the local chemical environment of individual atoms. arxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. researchgate.netyoutube.comlibretexts.org By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, complementing the static insights from DFT. cecam.orgresearchgate.netaps.org

Data Tables

Due to the absence of specific research findings focusing solely on the computational chemistry of this compound (1,1':4',1''-Ter(cyclohexane)) in the conducted searches, no data tables can be generated for this article.

Quantum Chemical Approaches to Reaction Mechanisms and Transition States

Quantum chemical approaches, particularly Density Functional Theory (DFT), are widely employed to investigate reaction mechanisms and locate transition states. nih.govrsc.orgwindows.netresearchgate.netresearchgate.net These methods allow for the calculation of potential energy surfaces, identifying energy minima corresponding to stable reactants and products, and saddle points representing transition states. rsc.orgspbu.ru Understanding transition states is fundamental to predicting reaction pathways, rates, and selectivities. rsc.orgjussieu.fr

While specific studies detailing the reaction mechanisms and transition states of this compound itself are not extensively documented in the provided literature, the principles of quantum chemical calculations are directly applicable to such saturated polycyclic systems. For instance, these methods are routinely used to study conformational interconversions, which can be considered a type of intramolecular "reaction" involving bond rotations and ring inversions.

A relevant example of such an application to a related six-membered cyclic system is the computational study of 1,4-dithiacyclohexane (1,4-dithiane). nih.gov In this study, ab initio molecular orbital theory and DFT were utilized to identify transition states involved in the conformational interconversions between chair and twist conformers. nih.gov Such calculations provide critical energetic and structural insights into these dynamic processes.

The following table illustrates typical energy differences obtained from quantum chemical calculations for conformational interconversions in a related cyclic system, 1,4-dithiacyclohexane, highlighting the type of data that would be generated for this compound if similar studies were conducted:

Table 1: Energetic Insights from Quantum Chemical Calculations for 1,4-Dithiacyclohexane Conformational Interconversions

| Conformational Transition | Energy Difference (kcal/mol) Relative to Chair Conformer | Reference |

| 1,4-Boat Transition State | 9.53 to 10.5 | nih.gov |

| 1,4-Twist Conformer | 4.85 | nih.gov |

| Chair-1,4-Twist Transition State | 11.7 | nih.gov |

| 1,4-Boat Transition State (relative to 1,4-twist) | 4.75 to 5.82 | nih.gov |

These types of calculations, particularly using robust functionals like those in DFT, are essential for determining the relative stabilities of different conformers and the energy barriers for their interconversion in flexible molecules like this compound. jussieu.frnih.gov

Machine Learning Applications in Conformational Prediction and Molecular Design

Predict Conformational Entropy: Develop models to rapidly estimate the conformational entropy, which is crucial for accurate free energy calculations. chemrxiv.org

Accelerate Conformational Sampling: Guide and accelerate the sampling of low-energy conformers, potentially outperforming traditional methods in speed and accuracy. nih.gov

Assess Conformation Validity: Utilize deep learning models to assess the validity and rationality of generated 3D molecular conformations, ensuring they represent chemically plausible structures. biorxiv.org

Generate Derivatives: Design new molecules based on the this compound scaffold by exploring chemical modifications that might enhance specific properties. mlr.press

Optimize Properties: Predict and optimize various molecular properties (e.g., density, thermal stability, or interactions with other molecules) by iterating through generated structures and evaluating their predicted characteristics. arxiv.org

The integration of ML with quantum mechanical calculations, for instance, by using quantum chemistry data to train ML models, represents a powerful synergy for advancing molecular understanding and design. arxiv.org

Reaction Mechanisms and Pathways Involving P Tercyclohexyl

Mechanistic Insights into Formation Reactions

The formation of p-Tercyclohexyl, most commonly from its aromatic precursor p-terphenyl (B122091), is a multi-step process that has been the subject of mechanistic studies aimed at understanding the sequence of events at a molecular level.

Catalytic Reaction Mechanism Studies (e.g., Hydrogenation of Aromatic Precursors)

The catalytic hydrogenation of p-terphenyl to this compound is a complex process that typically proceeds in a stepwise manner over heterogeneous catalysts such as platinum, palladium, or nickel. The stability of the aromatic rings in p-terphenyl means that forcing conditions, such as high hydrogen pressure and elevated temperatures, are often necessary to achieve complete saturation. libretexts.orglumenlearning.com

The generally accepted mechanism for the hydrogenation of aromatic rings on a metal catalyst surface involves several key stages:

Adsorption: Both hydrogen and the aromatic substrate (p-terphenyl) are adsorbed onto the surface of the catalyst. mdpi.com

Hydrogen Dissociation: The H-H bond in molecular hydrogen is broken, and individual hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogen Addition: Hydrogen atoms are sequentially added to the carbons of the aromatic rings. For polyaromatic hydrocarbons, the hydrogenation is a consecutive reaction, with the rings being saturated one at a time. mdpi.com

Desorption: The final saturated product, this compound, is desorbed from the catalyst surface, freeing up the active sites for further reaction cycles.

Studies on the hydrogenation of aromatic hydrocarbons over platinum catalysts suggest that the rate-determining step is often the addition of the first hydrogen atom to the aromatic ring. osti.gov The hydrogenation of polycyclic aromatic hydrocarbons becomes progressively more challenging with increasing resonance energy and steric hindrance, which can affect the adsorption and subsequent hydrogenation steps. mdpi.com

The hydrogenation of p-terphenyl can be envisioned as a sequential process, as outlined in the table below, which summarizes the key transformations and the catalysts often employed.

| Reaction Stage | Reactant | Product | Typical Catalysts |

| Initial Hydrogenation | p-Terphenyl | 4-Cyclohexylbiphenyl | Platinum, Nickel |

| Intermediate Hydrogenation | 4-Cyclohexylbiphenyl | Dicyclohexylbenzene isomers | Platinum, Nickel |

| Final Hydrogenation | Dicyclohexylbenzene isomers | This compound | Platinum, Nickel |

Identification and Characterization of Reaction Intermediates

The stepwise nature of p-terphenyl hydrogenation leads to the formation of partially hydrogenated intermediates. The most significant and well-documented intermediate is 4-cyclohexylbiphenyl . Further hydrogenation leads to various dicyclohexylbenzene isomers before the final saturation to this compound is achieved. The identification of these intermediates is crucial for understanding the reaction pathway and for optimizing reaction conditions to favor the desired product.

The characterization of these intermediates typically relies on a combination of chromatographic and spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components of the reaction mixture based on their mass-to-charge ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide detailed structural information.

Reactivity of Tercyclohexyl Scaffolds in Organic Transformations

The this compound moiety, once formed, can be considered a bulky, non-polar substituent. Its influence on the reactivity of a molecule is primarily dictated by its stereochemistry and its significant steric presence, with electronic effects being less pronounced but still relevant.

Stereoselective Transformations and Control

The stereochemistry of this compound itself is complex, with multiple stereoisomers possible depending on the relative orientations of the cyclohexyl rings. The conformational flexibility of the cyclohexane (B81311) rings (chair, boat, twist-boat conformations) further adds to this complexity. scispace.comperlego.com

When a this compound group is part of a larger molecule, its rigid and bulky nature can significantly influence the stereochemical outcome of reactions occurring at nearby functional groups. This is a manifestation of stereocontrol, where the existing stereochemistry of the starting material directs the formation of a specific stereoisomer of the product. For instance, the large steric profile of the tercyclohexyl group can block one face of a reactive center, forcing an incoming reagent to attack from the less hindered face, leading to high diastereoselectivity.

While specific examples of stereoselective transformations directly controlled by a this compound scaffold are not extensively documented in readily available literature, the principles of steric hindrance by bulky alkyl groups are well-established in organic synthesis. nih.gov

Influence of Steric and Electronic Factors on Reactivity

The reactivity of molecules containing a this compound scaffold is predominantly influenced by steric and electronic factors.

Steric Effects:

The most significant attribute of the this compound group is its substantial steric bulk. This can lead to several effects on chemical reactions:

Steric Hindrance: The sheer size of the tercyclohexyl group can slow down or even prevent reactions from occurring at or near its point of attachment. wikipedia.org This is because the bulky group physically obstructs the approach of reactants to the reaction site. fiveable.me

Reaction Selectivity: Steric hindrance can be exploited to control the selectivity of a reaction. For example, it can favor the formation of one constitutional isomer or stereoisomer over another by making the transition state leading to the disfavored product energetically less favorable. wikipedia.org

Conformational Locking: The bulkiness of the tercyclohexyl group can restrict the conformational freedom of a molecule, potentially locking it into a preferred conformation. This can, in turn, influence the molecule's reactivity.

The following table provides a qualitative comparison of the steric effects of the this compound group with other common alkyl substituents.

| Substituent | Relative Steric Bulk | Potential Impact on Reactivity |

| Methyl | Low | Minimal steric hindrance |

| Ethyl | Moderate | Minor steric hindrance |

| Isopropyl | Medium | Moderate steric hindrance |

| tert-Butyl | High | Significant steric hindrance |

| This compound | Very High | Substantial steric hindrance, potential for high selectivity |

Electronic Effects:

Alkyl groups, including cyclohexyl and by extension tercyclohexyl, are generally considered to be weakly electron-donating through an inductive effect. omicsonline.org This property arises from the polarization of the sigma bonds between the sp3-hybridized carbons of the alkyl group and the atom to which it is attached. This electron-donating nature can influence the reactivity of a molecule in the following ways:

Stabilization of Cations: The electron-donating nature of the tercyclohexyl group can help to stabilize adjacent carbocationic intermediates, potentially accelerating reactions that proceed through such species.

Increased Nucleophilicity: By donating electron density, the tercyclohexyl group can increase the nucleophilicity of a nearby functional group.

Supramolecular Chemistry and Self Assembly of Tercyclohexyl Systems

Non-Covalent Interactions in Tercyclohexyl Aggregates

The self-assembly of molecules into larger, ordered structures is fundamentally driven by a variety of non-covalent interactions. These weak intermolecular forces, which are significantly weaker than covalent bonds, include hydrogen bonding, van der Waals forces, electrostatic interactions, and CH/π interactions. tcichemicals.comnih.govnih.govnih.govnih.gov

Investigation of CH/π Interactions and Stacking Motifs

CH/π interactions are a type of non-covalent interaction involving the interaction between a C-H bond and the π-electron cloud of an aromatic system. While some studies suggest that simple cyclohexyl groups may not readily form CH/π interactions in certain contexts, more complex oligocyclohexyl systems, which include p-Tercyclohexyl, can exhibit such interactions. For instance, in hexacyclohexylbenzene (HCB), a related oligocyclohexyl molecule, CH/π interactions have been observed between adjacent HCB molecules in their crystal packing, with an interaction distance of 2.84 Å.

The "puckered-ring periphery" of discotic molecules, a characteristic shared by certain oligocyclohexyls, does not impede their self-assembly into columnar structures. This suggests that despite the saturated nature of the cyclohexyl rings, specific arrangements and packing motifs can still lead to organized supramolecular aggregates, driven by a combination of non-covalent forces, including potential CH/π interactions with any residual aromaticity or induced dipoles, and significant van der Waals forces due to their bulky nature.

Table 1: Observed CH/π Interaction in Oligocyclohexyl System

| Compound | Interaction Type | Distance (Å) | Reference |

| Hexacyclohexylbenzene (HCB) | CH/π | 2.84 |

Role of Hydrogen Bonding Networks in Assembly

Hydrogen bonding plays a critical role in directing molecular self-assembly, facilitating the organization of molecules into highly ordered structures and enhancing intermolecular charge transfer. These networks are crucial for preorganizing molecular components, leading to specific and often quantitative assembly processes. While direct experimental data specifically detailing the formation of extensive hydrogen bonding networks within this compound aggregates is not extensively documented in the available literature, the general principles of supramolecular chemistry indicate that if this compound derivatives incorporate hydrogen bond donor or acceptor functionalities, these interactions would significantly influence their assembly. Hydrogen bonds contribute to the stability and specific arrangement of supramolecular architectures by bridging distances between adjacent molecules and promoting crystalline regions. nih.gov

Design and Synthesis of Tercyclohexyl-based Supramolecular Architectures

The design and synthesis of supramolecular architectures based on this compound and other oligocyclohexyl systems involve carefully selecting molecular building blocks and controlling the non-covalent interactions that guide their spontaneous organization.

Self-Assembly Processes and Control Mechanisms

Molecular self-assembly is a process where molecules spontaneously organize into complex structures through non-covalent interactions, influenced by factors such as intermolecular forces, molecular shape and size, solvent effects, concentration, and temperature. Control mechanisms for designing nanoscale supramolecular architectures include template-directed synthesis, molecular recognition, self-sorting, and dynamic covalent chemistry.

A notable example in the oligocyclohexyl family is the hydrogenation of hexaphenylbenzene (B1630442) (HPB) to yield novel oligocyclohexyl molecules such as partially hydrogenated hexacyclohexylbenzene (HCB) and fully hydrogenated 1,2,3,4,5,6-hexacyclohexylcyclohexane (HCC). HCB, despite its puckered-ring periphery, has been shown to self-assemble into columnar structures, similar to its planar aromatic precursors. This demonstrates that even with the loss of aromaticity, the bulky cyclohexyl groups can still facilitate ordered self-assembly. Furthermore, the synthesis of HCC resulted in two isomeric structures, HCC-chair and HCC-TB (twist-boat), indicating that conformational preferences of the central cyclohexane (B81311) ring play a role in the final assembled architecture.

Molecular Recognition Phenomena in Tercyclohexyl Host-Guest Systems

Molecular recognition is the ability of one molecule (the host) to selectively recognize and bind another molecule (the guest) through weak bonding interactions. This phenomenon is central to host-guest chemistry, where a host molecule encapsulates or binds a guest molecule, with the host's size, shape, and functional groups tailored for specific recognition. While the available literature does not provide specific examples of this compound directly acting as a host or guest in molecular recognition systems, the principles of non-covalent interactions, including van der Waals forces and CH/π interactions, would govern any such interactions if this compound were to be incorporated into host-guest designs. The rigid, bulky nature of the cyclohexyl units could potentially be exploited in designing cavities or binding sites with specific steric and electronic complementarity for guest molecules.

Development of Oligocyclohexyl-based Organic Nano-Structures

The development of organic nanostructures based on oligocyclohexyl systems, including this compound, is an emerging area. Studies on "oligocyclohexyls" higher than tercyclohexyl are relatively few, with 1,2,3,4-tetracyclohexylcyclohexane being one of the largest reported examples.

The synthesis of hexacyclohexylbenzene (HCB) and 1,2,3,4,5,6-hexacyclohexylcyclohexane (HCC) represents a significant step in this field. These molecules, derived from the hydrogenation of hexaphenylbenzene, are considered unprecedented "oligocyclohexyl" molecules. The ability of HCB to self-assemble into columnar structures highlights the potential of these saturated, bulky systems to form ordered organic nanostructures. The specific conformations adopted by these molecules, such as the chair and twist-boat forms observed in HCC, are crucial for understanding and controlling their assembly into larger, functional nano-architectures. Further research in this domain aims to leverage the unique conformational and packing properties of oligocyclohexyls to create novel materials with tailored properties for various applications.

Applications in Advanced Materials Science

Polymeric Materials and Composites

While not typically used as a monomer for building the main backbone of a polymer, p-tercyclohexyl (hydrogenated terphenyl) serves as a critical additive, primarily as a plasticizer or processing oil in specialty polymers. ser.nlguidechem.com Its incorporation is physical rather than chemical, modifying the properties of the final material.

Incorporation of this compound Units into Polymer Architectures

The incorporation of this compound into polymer systems is achieved by blending it with the base polymer during the compounding phase. As a high-boiling, chemically stable liquid, it can be mixed with polymer melts at elevated temperatures without significant degradation. guidechem.com In this role, the this compound molecules position themselves between the long polymer chains. This process increases the free volume and reduces the intermolecular forces, such as van der Waals forces, between the polymer chains. The result is a plasticized polymer with altered physical and mechanical properties. This method contrasts with reactive incorporation, where a monomer would be chemically bonded into the polymer chain during polymerization.

Influence of Tercyclohexyl Moieties on Polymer Structure-Property Relationships

When used as a plasticizer, this compound imparts significant changes to the host polymer's properties. The bulky, saturated ring structure of the tercyclohexyl moiety contributes to its effectiveness. Its primary influence is to lower the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This enhancement in flexibility and reduction in brittleness is a primary goal of plasticization. Furthermore, its low volatility ensures it remains within the polymer matrix even at elevated service temperatures, providing long-term stability to the material's properties. guidechem.com

| Property | Influence of this compound (as a Plasticizer) |

| Glass Transition Temp. (Tg) | Decreases |

| Flexibility / Elasticity | Increases |

| Hardness / Brittleness | Decreases |

| Tensile Strength | Generally Decreases |

| Elongation at Break | Generally Increases |

| Processability | Improves (lowers melt viscosity) |

Studies on this compound in Thermal Fluids (historical and mechanistic context)

The most well-documented application of this compound (hydrogenated terphenyl) is as a high-temperature heat transfer fluid. guidechem.comguidechem.com The development of synthetic heat transfer oils began in the 1930s, with significant advancements in the 1960s leading to high-performance fluids like hydrogenated terphenyls. guidechem.com These fluids were designed to operate in closed-loop, liquid-phase systems where stable and efficient heat transport at temperatures exceeding the limits of water or mineral oils is required. paratherm.comparatherm.com

The mechanism of action is purely physical. The fluid is circulated through a system, absorbing heat from a source and transporting it to a heat exchanger where the thermal energy is released for a process application. The exceptional thermal stability of the C-C and C-H bonds in the saturated cyclohexyl rings allows the fluid to withstand high temperatures for extended periods with minimal thermal cracking or polycondensation, which can lead to fouling and system failure. guidechem.com Its key advantages include a very high boiling point and low vapor pressure, allowing systems to operate at high temperatures without requiring high pressures. guidechem.comparatherm.com Furthermore, it possesses a low freezing point, which provides a wide operational temperature range. guidechem.com

| Property | Typical Value / Characteristic | Reference |

| Appearance | Clear, oily, pale-yellow liquid | guidechem.com |

| Operating Temperature | Up to ~350°C (662°F) | paratherm.com |

| Freezing Point | Below -25°C (-13°F) | guidechem.com |

| Vapor Pressure | Low | guidechem.com |

| Thermal Stability | Excellent | guidechem.comguidechem.com |

| Primary Use | High-temperature liquid-phase heat carrier | guidechem.com |

Other Advanced Material Applications (e.g., in energy-related materials)

A promising, advanced application for the p-terphenyl (B122091)/p-tercyclohexyl system is in the field of chemical energy storage, specifically as a Liquid Organic Hydrogen Carrier (LOHC). wikipedia.orgmdpi.com LOHC technology addresses the significant challenges of transporting and storing hydrogen, a clean energy vector. youtube.comhoneywell.com The principle involves the reversible hydrogenation of an unsaturated organic compound (the hydrogen-lean LOHC) to a saturated compound (the hydrogen-rich LOHC). wikipedia.org

In this context, p-terphenyl serves as the liquid, hydrogen-lean carrier. It can be catalytically hydrogenated by reacting it with hydrogen gas under elevated pressure (approx. 30–50 bar) and temperature (approx. 150–200°C). wikipedia.org This reaction converts the aromatic phenyl rings into saturated cyclohexyl rings, forming this compound, the hydrogen-rich LOHC.

Hydrogenation Reaction: p-Terphenyl (C₁₈H₁₄) + 9H₂ ⇌ this compound (C₁₈H₃₂)

The resulting this compound is a stable liquid under ambient conditions, allowing it to be safely stored and transported using existing infrastructure for liquid fuels. wikipedia.org When the hydrogen is needed, the this compound is passed over a dehydrogenation catalyst at higher temperatures (e.g., 250-350°C), which reverses the reaction and releases high-purity hydrogen gas. wikipedia.orgyoutube.com The p-terphenyl is regenerated and can be reused in subsequent storage cycles. This technology offers a high-density, safe, and efficient method for handling hydrogen, positioning the p-terphenyl/p-tercyclohexyl pair as a key material in the future hydrogen economy. mdpi.com

| Stage | Compound | State | Process | Conditions |

| Hydrogen Storage | p-Terphenyl | Hydrogen-Lean LOHC | Catalytic Hydrogenation | 150-200°C, 30-50 bar |

| Transport/Storage | This compound | Hydrogen-Rich LOHC | Stored at Ambient Conditions | Ambient Temp. & Pressure |

| Hydrogen Release | This compound | Hydrogen-Rich LOHC | Catalytic Dehydrogenation | 250-350°C |

| Recycle | p-Terphenyl | Hydrogen-Lean LOHC | Returned for re-hydrogenation | - |

Catalytic Applications and Roles in Catalysis

p-Tercyclohexyl as a Ligand or Scaffold Component in Catalytic Systems

The role of organic compounds as ligands or scaffolds in catalysis is crucial for modulating the electronic and steric environment around a metal center, thereby influencing catalyst activity, selectivity, and stability. While the cyclohexyl group is a common structural motif in many effective ligands, such as tricyclohexylphosphine (B42057) (PCy3), which is known for its high basicity and large ligand cone angle and is used in catalysts like Grubbs' catalyst and Crabtree's catalyst, chemeo.com direct evidence for this compound specifically acting as a standalone ligand or scaffold in catalytic systems is not extensively documented.

The literature primarily discusses "tercyclohexyl derivatives" in the context of their synthesis, often involving palladium catalysts, or their use in materials science. chem960.comuvic.ca This suggests that while compounds containing tercyclohexyl structures can be products of catalytic reactions, this compound itself is not frequently reported as the active component or a direct, non-phosphine ligand in catalytic cycles.

Design and Synthesis of Tercyclohexyl-Modified Catalysts

The design and synthesis of catalysts often involve incorporating specific organic moieties to achieve desired catalytic properties. For instance, bulky and electron-rich phosphine (B1218219) ligands, which can include cyclohexyl groups, are synthesized to improve catalyst performance in various cross-coupling reactions. acs.orgmolaid.com These modifications aim to enhance the stability and reactivity of the catalytic species. However, specific methodologies for designing and synthesizing catalysts directly modified with this compound as the primary functional component for catalytic activity are not widely detailed in the available research. The synthesis of tercyclohexyl derivatives has been reported, sometimes utilizing palladium catalysts, but this refers to the formation of the tercyclohexyl structure itself, not its integration as a catalytic scaffold. chem960.comacs.orgontosight.ai

Exploration in Heterogeneous and Homogeneous Catalysis

Catalytic processes are broadly categorized into homogeneous and heterogeneous catalysis, depending on whether the catalyst is in the same phase as the reactants (homogeneous) or a different phase (heterogeneous). chemeo.comnih.govnih.gov Homogeneous catalysts, often organometallic compounds, are soluble and typically offer high selectivity and easier characterization of reaction mechanisms. nih.govchemsrc.com Heterogeneous catalysts, usually solids, provide advantages in terms of separation and reusability. ontosight.ainih.govmiljodirektoratet.no

Mechanistic Investigations of Tercyclohexyl-involved Catalytic Reactions

Mechanistic investigations are crucial for understanding how catalysts function at a molecular level, including the elementary steps involved in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. uvic.cachemsrc.com These studies often employ techniques like NMR spectroscopy, EPR, and DFT calculations to elucidate the nature of active species and reaction pathways. rightanswerknowledge.com

While mechanistic studies are extensive for various catalytic reactions and many types of ligands and scaffolds, direct mechanistic investigations specifically focusing on this compound's involvement in catalytic reactions as a reactive component or a direct modulator of the catalytic site are not commonly reported. The existing literature on "tercyclohexyl" largely pertains to its physical properties or its role in material science applications, rather than its direct participation in catalytic mechanisms.

Potential in Sustainable and Green Catalytic Processes

Sustainable and green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chem960.com Catalysis plays a significant role in green chemistry by enabling more efficient reactions, reducing waste, and allowing the use of renewable raw materials. chem960.com The development of catalysts that are less toxic, more selective, and easily recoverable is a key aspect of sustainable catalysis.

Given the limited direct catalytic applications of this compound, its specific potential in sustainable and green catalytic processes remains largely unexplored. However, if future research were to identify a role for this compound or its derivatives as components of catalysts, their inherent stability and hydrocarbon nature could potentially contribute to the design of robust and environmentally benign catalytic systems, provided they can be effectively integrated into active catalytic structures and demonstrate high efficiency and selectivity.

Future Research Directions and Emerging Areas

Exploration of Novel and Efficient Synthetic Pathways

Current synthetic routes for oligocyclohexyl systems, including p-tercyclohexyl, may involve multi-step processes that can be resource-intensive. Future research will aim to develop novel and more efficient synthetic pathways to overcome these limitations. This includes exploring greener chemistry approaches, catalytic methods, and flow chemistry techniques to improve reaction yields, reduce by-products, and minimize environmental impact. Computational retrosynthesis models, which predict promising synthetic pathways based on chemical structure changes and reaction mechanisms, could play a crucial role in identifying new routes for the efficient production of such chemicals and materials nih.gov. Iterative synthesis approaches could also expand the available synthetic pathways in this field. The goal is to enable scalable and cost-effective production, facilitating broader exploration of this compound's properties and applications.

Development of Advanced Spectroscopic Characterization Techniques for Complex Oligocyclohexyl Systems

Accurate and detailed characterization is paramount for understanding the structure-property relationships of complex oligocyclohexyl systems like this compound. Advanced spectroscopic techniques are essential for probing their physical, structural, and chemical properties. Future research will focus on refining and applying cutting-edge methods to gain deeper insights. This includes, but is not limited to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, solid-state NMR, and 2D NMR techniques can provide detailed information on the connectivity, stereochemistry, and conformational dynamics of the cyclohexyl rings.

Mass Spectrometry (MS): High-resolution MS and tandem MS (MS/MS) can confirm molecular weight and elucidate fragmentation patterns, aiding in structural identification and purity assessment.

Vibrational Spectroscopy (Infrared and Raman): These techniques can offer insights into the vibrational modes of the molecules, providing information on functional groups, molecular symmetry, and conformational preferences. Advances in these areas allow for more complex challenges in solid-state analysis to be addressed.

X-ray Diffraction (XRD): Both powder and single-crystal X-ray diffraction are crucial for determining the crystalline structure, packing arrangements, and intermolecular interactions within solid-state this compound samples. Small-angle X-ray scattering (SAXS) could also be employed to study nanostructures.

Electron Microscopy (SEM, TEM): These techniques can visualize the morphology and microstructure of this compound-based materials at various scales.

The integration of multiple spectroscopic techniques in a multidisciplinary fashion can provide a more complete picture of the solid state and molecular behavior.

High-Throughput Screening and Computational Design of New Tercyclohexyl Derivatives

The discovery and optimization of new tercyclohexyl derivatives can be significantly accelerated through the synergistic application of high-throughput screening (HTS) and computational design. HTS involves rapidly testing a large number of compounds or conditions, providing a broad overview of potential candidates. For this compound, HTS could be employed to screen libraries of structurally related compounds for desired material properties (e.g., thermal stability, mechanical strength, optical properties).

Complementing HTS, computational design and molecular modeling offer a powerful avenue for predicting and optimizing the properties of new derivatives in silico before experimental synthesis. This includes:

Molecular Dynamics (MD) Simulations: To understand conformational flexibility and intermolecular interactions.

Density Functional Theory (DFT) Calculations: To predict electronic properties, spectroscopic signatures, and reaction pathways.

Machine Learning (ML) and Artificial Intelligence (AI): To analyze large datasets from HTS, predict properties of untested compounds, and guide the design of novel structures with tailored functionalities.

This integrated approach aims to identify promising tercyclohexyl analogs with enhanced or novel properties more efficiently, reducing the time and resources typically required for traditional discovery processes.

Integration of this compound into Responsive and Adaptive Material Systems

Future research will explore the integration of this compound into responsive and adaptive material systems, leveraging its rigid yet conformationally flexible nature. Such materials are designed to exhibit dynamic changes in response to external stimuli (e.g., temperature, light, pH, electric fields). The incorporation of this compound units could contribute to:

Tunable Mechanical Properties: Materials that can reversibly alter their stiffness or elasticity.

Self-Healing Materials: Systems that can repair damage autonomously.

Smart Coatings and Films: Surfaces that change properties (e.g., wettability, optical transparency) in response to environmental cues.

Supramolecular Assemblies: Utilizing the non-covalent interactions of this compound to create ordered, responsive structures.

This area of research aligns with the broader goal of developing next-generation materials that can sense, assess, and respond to their environment, potentially leading to autonomous material systems.

Deeper Understanding of Conformational Isomerism and its Impact on Material Performance

The cyclohexyl ring is known for its conformational flexibility, primarily existing in chair and boat forms, with various possibilities for interconversion and substitution patterns. For oligocyclohexyl systems like this compound, the interplay between individual ring conformations and their relative orientations along the molecular chain gives rise to a rich landscape of conformational isomers. Future research will focus on:

Detailed Conformational Analysis: Employing advanced computational methods (e.g., quantum mechanics, molecular mechanics) and experimental techniques (e.g., variable-temperature NMR, X-ray crystallography) to map the potential energy surface and identify stable conformers.

Impact on Macroscopic Properties: Investigating how specific conformational preferences or the dynamic interconversion between conformers influence the bulk material properties, such as melting point, solubility, crystallinity, mechanical strength, and optical characteristics.

Conformational Control in Synthesis: Developing synthetic strategies that allow for the selective formation or stabilization of desired conformers, thereby enabling the precise tuning of material performance.

A deeper understanding of conformational isomerism is crucial for rational design and engineering of this compound-based materials with predictable and optimized performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.